Cas no 2094293-69-1 (2-[(5,6-dichloropyridin-3-yl)formamido]-N-(4-methylpentan-2-yl)acetamide)

2-[(5,6-Dichloropyridin-3-yl)formamido]-N-(4-methylpentan-2-yl)acetamide is a specialized organic compound featuring a dichloropyridinyl core linked to an acetamide moiety via a formamido bridge. Its structural design incorporates both halogenated and branched alkyl components, which may enhance its reactivity and selectivity in synthetic applications. The presence of dichloropyridine suggests potential utility in agrochemical or pharmaceutical intermediates, where such motifs are often employed for their bioactivity. The branched alkyl chain could influence solubility and steric properties, making it suitable for tailored chemical synthesis. This compound is likely of interest in research and development for its modular structure, offering flexibility in further derivatization.
2-[(5,6-dichloropyridin-3-yl)formamido]-N-(4-methylpentan-2-yl)acetamide structure
2094293-69-1 structure
Product Name:2-[(5,6-dichloropyridin-3-yl)formamido]-N-(4-methylpentan-2-yl)acetamide
CAS No:2094293-69-1
MF:C14H19Cl2N3O2
MW:332.225561380386
CID:6370383
PubChem ID:126840830
Update Time:2025-05-21

2-[(5,6-dichloropyridin-3-yl)formamido]-N-(4-methylpentan-2-yl)acetamide Chemical and Physical Properties

Names and Identifiers

    • Z2690312020
    • 2-[(5,6-dichloropyridin-3-yl)formamido]-N-(4-methylpentan-2-yl)acetamide
    • 2094293-69-1
    • AKOS033981844
    • EN300-6697190
    • 5,6-dichloro-N-[2-(4-methylpentan-2-ylamino)-2-oxoethyl]pyridine-3-carboxamide
    • Inchi: 1S/C14H19Cl2N3O2/c1-8(2)4-9(3)19-12(20)7-18-14(21)10-5-11(15)13(16)17-6-10/h5-6,8-9H,4,7H2,1-3H3,(H,18,21)(H,19,20)
    • InChI Key: YAIQOXMHAJTHSB-UHFFFAOYSA-N
    • SMILES: ClC1=C(N=CC(=C1)C(NCC(NC(C)CC(C)C)=O)=O)Cl

Computed Properties

  • Exact Mass: 331.0854322g/mol
  • Monoisotopic Mass: 331.0854322g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 6
  • Complexity: 366
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 71.1Ų

2-[(5,6-dichloropyridin-3-yl)formamido]-N-(4-methylpentan-2-yl)acetamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6697190-0.05g
2094293-69-1
0.05g
$212.0 2023-05-29

2-[(5,6-dichloropyridin-3-yl)formamido]-N-(4-methylpentan-2-yl)acetamide Related Literature

Additional information on 2-[(5,6-dichloropyridin-3-yl)formamido]-N-(4-methylpentan-2-yl)acetamide

Compound 2094293-69-1: A Comprehensive Overview

The compound with CAS number 2094293-69-1, known as 2-[(5,6-dichloropyridin-3-yl)formamido]-N-(4-methylpentan-2-yl)acetamide, is a highly specialized organic molecule with significant potential in various fields of chemistry and pharmacology. This compound has garnered attention due to its unique structural features and promising biological activities. In this article, we will delve into its chemical structure, synthesis methods, pharmacological properties, and potential applications.

Chemical Structure and Synthesis

The molecular structure of 2-[(5,6-dichloropyridin-3-yl)formamido]-N-(4-methylpentan-2-yl)acetamide is characterized by a pyridine ring substituted with two chlorine atoms at the 5 and 6 positions. This pyridine moiety is connected via a formamide group to an acetamide moiety, which further links to a branched alkyl chain (4-methylpentan-2-yl). The presence of the dichloropyridine ring introduces electronic effects that can influence the compound's reactivity and biological activity.

The synthesis of this compound typically involves multi-step organic reactions. Key steps include the preparation of the dichloropyridine derivative, followed by coupling reactions to introduce the formamide and acetamide groups. Recent advancements in catalytic methods have improved the efficiency and selectivity of these reactions, making the synthesis more accessible for research purposes.

Pharmacological Properties

Research into the pharmacological properties of 2094293-69-1 has revealed its potential as a bioactive molecule. Studies have shown that this compound exhibits moderate to high activity in various biological assays, including enzyme inhibition and cell proliferation assays. Its ability to interact with specific biological targets makes it a promising candidate for drug development.

Recent findings suggest that the compound's dichloropyridine moiety plays a crucial role in its pharmacokinetic profile. The presence of chlorine atoms enhances the molecule's lipophilicity, which may improve its absorption and bioavailability. However, further studies are required to fully understand its pharmacokinetics and toxicity profile.

Applications and Future Directions

The potential applications of 2094293-69-1 are vast, ranging from pharmaceuticals to agrochemicals. Its structural versatility allows for modifications that could enhance its efficacy and reduce off-target effects. For instance, altering the substituents on the pyridine ring or modifying the alkyl chain could lead to derivatives with improved pharmacological properties.

In conclusion, compound 2094293-69-1 represents a significant advancement in organic chemistry with promising applications in various fields. Continued research into its synthesis, pharmacology, and applications will undoubtedly unlock its full potential as a valuable tool in drug discovery and development.

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